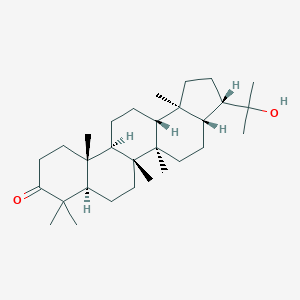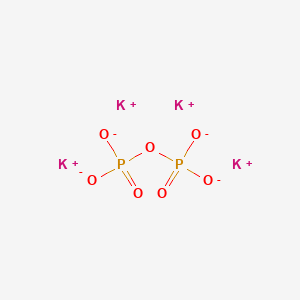
Chlorure de praséodyme(III) heptahydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium(III) chloride heptahydrate is an inorganic compound with the chemical formula PrCl₃·7H₂O. It is a light green solid that rapidly absorbs moisture from the air, forming a heptahydrate. This compound is part of the lanthanide series and is known for its unique optical and magnetic properties .
Applications De Recherche Scientifique
Praseodymium(III) chloride heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds.
Biology: Investigated for its potential use in biological imaging due to its unique optical properties.
Medicine: Explored for its potential in medical diagnostics and treatment, particularly in imaging techniques.
Industry: Utilized in the production of high-strength alloys, special glasses, and ceramics.
Mécanisme D'action
Target of Action
Praseodymium(III) chloride heptahydrate is an inorganic compound with the formula PrCl3·7H2O . It is primarily used as a source of praseodymium (Pr), a rare earth metal . The primary targets of this compound are the materials or substances that it interacts with, such as other inorganic compounds or organic pollutants .
Mode of Action
Praseodymium(III) chloride heptahydrate is a Lewis acid, classified as “hard” according to the HSAB concept . It can form a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties .
Biochemical Pathways
It can be used to prepare pr-modified tio2 nanoparticles for photocatalytic degradation of organic pollutants . The addition of Pr ion enhances the thermal stability and surface textural properties of the catalyst .
Pharmacokinetics
It is soluble in water and alcohol , which can affect its dispersion and interaction with other substances.
Result of Action
The primary result of the action of Praseodymium(III) chloride heptahydrate is the preparation of Pr-modified TiO2 nanoparticles . These nanoparticles can be used for photocatalytic degradation of organic pollutants , enhancing the thermal stability and surface textural properties of the catalyst .
Action Environment
The action of Praseodymium(III) chloride heptahydrate can be influenced by environmental factors. For instance, it rapidly absorbs water on exposure to moist air to form a light green heptahydrate . Its solubility in water and alcohol also affects its dispersion and interaction with other substances. Moreover, rapid heating of the hydrate may cause small amounts of hydrolysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Praseodymium(III) chloride heptahydrate can be synthesized by treating praseodymium metal or praseodymium(III) carbonate with hydrochloric acid. The reactions are as follows:
- From praseodymium metal:
2Pr+6HCl→2PrCl3+3H2
- From praseodymium(III) carbonate:
Pr2(CO3)3+6HCl+15H2O→2[Pr(H2O)9]Cl3+3CO2
Industrial Production Methods: The industrial production of praseodymium(III) chloride heptahydrate typically involves the reaction of praseodymium oxide or carbonate with hydrochloric acid, followed by crystallization and drying in a desiccator to obtain the heptahydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Praseodymium(III) chloride heptahydrate undergoes various types of reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although it is more commonly involved in forming stable complexes.
Substitution: It can react with other halides to form different praseodymium halides.
Common Reagents and Conditions:
Potassium Phosphate: Reacts with praseodymium(III) chloride to form praseodymium(III) phosphate.
Sodium Fluoride: Reacts to form praseodymium(III) fluoride.
Major Products:
Praseodymium(III) Phosphate: Formed by reaction with potassium phosphate.
Praseodymium(III) Fluoride: Formed by reaction with sodium fluoride.
Comparaison Avec Des Composés Similaires
- Praseodymium(III) Fluoride (PrF₃)
- Praseodymium(III) Bromide (PrBr₃)
- Praseodymium(III) Iodide (PrI₃)
Comparison: Praseodymium(III) chloride heptahydrate is unique due to its high solubility in water and its ability to form stable hydrates. Unlike praseodymium(III) fluoride, which is less soluble, praseodymium(III) chloride heptahydrate is more versatile in aqueous solutions. Additionally, its optical and magnetic properties are distinct compared to other praseodymium halides, making it particularly useful in specialized applications .
Propriétés
Numéro CAS |
10025-90-8 |
|---|---|
Formule moléculaire |
Cl3H2OPr |
Poids moléculaire |
265.28 g/mol |
Nom IUPAC |
praseodymium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |
Clé InChI |
BQRCNEKQNZWNCY-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Pr+3] |
SMILES canonique |
O.[Cl-].[Cl-].[Cl-].[Pr+3] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)


![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)

![[D-Lys3]-GHRP-6](/img/structure/B158493.png)




